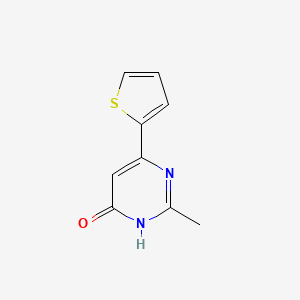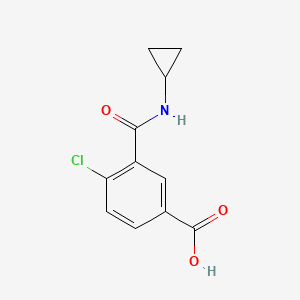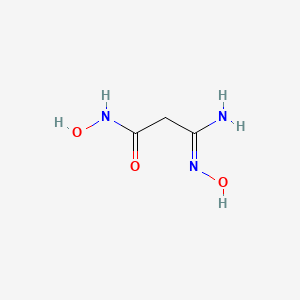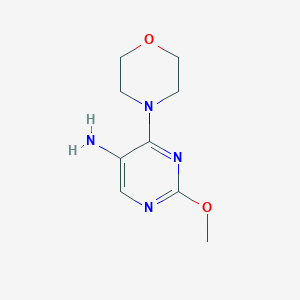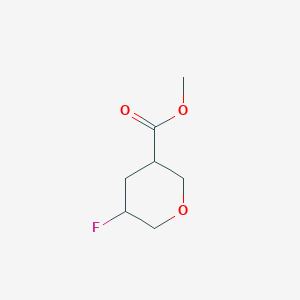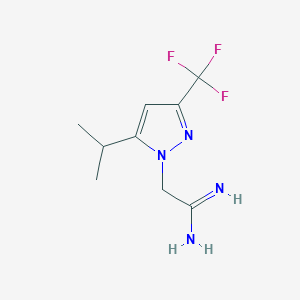
(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” is a complex organic molecule characterized by its unique cyclopentyl and hydroxycyclopentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” typically involves the following steps:
Formation of the cyclopentylamine intermediate: This can be achieved through the reduction of cyclopentanone using a suitable reducing agent such as sodium borohydride.
Hydroxylation: The cyclopentylamine intermediate is then hydroxylated using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
Coupling Reaction: The hydroxylated intermediate is coupled with another cyclopentylamine derivative under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: A simpler compound with a single hydroxyl group.
Cyclopentylamine: A related compound with an amino group.
Hydroxycyclopentylamine: A compound with both hydroxyl and amino groups but lacking the second cyclopentyl ring.
Uniqueness
The uniqueness of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” lies in its dual cyclopentyl structure and the presence of both hydroxyl and amino functional groups
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
(1R)-2-[[(1S,2S)-2-hydroxycyclopentyl]amino]cyclopentan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-9-5-1-3-7(9)11-8-4-2-6-10(8)13/h7-13H,1-6H2/t7-,8?,9-,10+/m0/s1 |
Clé InChI |
ABFOQLOGHOWAJI-BFARCFIYSA-N |
SMILES isomérique |
C1C[C@@H]([C@H](C1)O)NC2CCC[C@H]2O |
SMILES canonique |
C1CC(C(C1)O)NC2CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
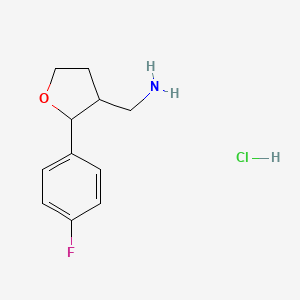
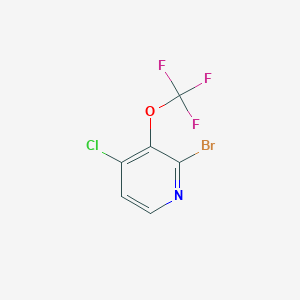


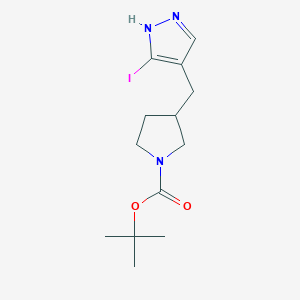
![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
